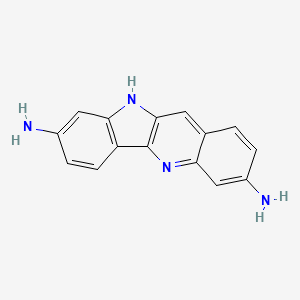

10H-Quindoline-3,8-diamine

Description

The exact mass of the compound 10H-Quindoline-3,8-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 10H-Quindoline-3,8-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-Quindoline-3,8-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10H-indolo[3,2-b]quinoline-3,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJCEYHNPBHQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327755 | |

| Record name | 10H-Quindoline-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-27-1 | |

| Record name | 10H-Quindoline-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 10H-Quindoline-3,8-diamine

This document provides an in-depth technical guide to the spectroscopic characterization of the heterocyclic compound 10H-Quindoline-3,8-diamine, also known as 10H-indolo[3,2-b]quinoline-3,8-diamine. Designed for researchers, chemists, and professionals in drug development, this guide outlines the principles, methodologies, and expected spectral data for confirming the structure and purity of this molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While extensive experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization. This approach ensures that researchers can effectively anticipate, acquire, and interpret the necessary analytical data.

The 10H-Quindoline-3,8-diamine Scaffold: A Structural Overview

10H-Quindoline-3,8-diamine is a polycyclic aromatic amine built upon a fused five-ring system. This core structure, an indoloquinoline, is a known scaffold in medicinal chemistry. The presence of two primary amine groups (-NH₂) and a secondary amine within the indole ring system dictates its chemical properties, including its basicity, polarity, and potential for hydrogen bonding. These features are critical in determining the appropriate analytical methodologies and are the primary reporters in its spectroscopic signature.

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The diagram below illustrates the 10H-Quindoline-3,8-diamine structure with a systematic numbering convention that will be used for the assignment of NMR signals.

Caption: Proposed ESI-MS/MS fragmentation pathway.

The initial loss of ammonia (-17 Da) from one of the amine groups is a common fragmentation pattern for protonated primary amines. Subsequent fragmentation could involve the loss of HCN (-27 Da) from the heterocyclic core, providing further evidence for the quinoline or indole substructures.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The spectrum of 10H-Quindoline-3,8-diamine is expected to be dominated by absorptions from its N-H and aromatic C-H bonds, as well as the vibrations of the fused aromatic ring system.

Experimental Protocol (ATR or KBr Pellet)

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and subtracted.

Expected IR Absorption Bands

The following table details the predicted characteristic IR absorption bands based on known frequencies for similar functional groups. [1]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium-Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3350 - 3250 | Medium | N-H Stretch | Indole N-H |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 1650 - 1550 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1620 - 1450 | Medium-Strong | C=C and C=N Stretch | Aromatic Rings |

| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic C-H |

Table 2: Predicted characteristic IR absorptions for 10H-Quindoline-3,8-diamine.

Interpretation

The most telling region of the IR spectrum will be >3000 cm⁻¹. The presence of multiple sharp peaks between 3450 and 3250 cm⁻¹ is a definitive indicator of the primary amine and indole N-H groups. The "fingerprint region" (<1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the entire molecular skeleton, including strong C-N stretching and aromatic C-H out-of-plane bending vibrations, which can confirm the substitution pattern of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves polar compounds and its residual solvent peak does not typically obscure key signals. Furthermore, N-H protons are less likely to undergo rapid exchange in DMSO-d₆, allowing for their observation.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Use a standard pulse sequence. A relaxation delay (d1) of at least 5 seconds is recommended for accurate integration.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for definitively assigning proton and carbon signals, especially in complex aromatic systems.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the indole N-H proton. The chemical shifts are influenced by the electron-donating amino groups and the anisotropic effects of the fused rings.

| Proton(s) (by position) | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H-10 (Indole NH) | 11.0 - 12.0 | broad singlet | 1H | Acidic proton, position can vary. |

| Aromatic Protons | 6.5 - 8.5 | doublet, triplet, singlet | 6H | A complex region requiring 2D NMR for full assignment. Protons adjacent to NH₂ will be shifted upfield. |

| NH₂ (at C3 & C8) | 5.0 - 6.0 | broad singlet | 4H | Signal may be broad due to quadrupole effects and exchange. |

Table 3: Predicted ¹H NMR chemical shifts for 10H-Quindoline-3,8-diamine.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show 15 distinct signals, assuming no accidental overlap. The carbons directly attached to nitrogen atoms will be significantly affected.

| Carbon(s) (by position) | Predicted δ (ppm) | Notes |

| C3, C8 | 140 - 150 | Carbons bearing the -NH₂ groups, shifted downfield. |

| Quaternary Carbons | 110 - 145 | Includes ring-junction carbons (C4a, C4b, C5a, C9a, C11a, C11b). |

| Aromatic CH Carbons | 95 - 130 | Carbons ortho and para to the -NH₂ groups will be shifted upfield. |

Table 4: Predicted ¹³C NMR chemical shifts for 10H-Quindoline-3,8-diamine.

Interpretation Workflow

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The structural confirmation of 10H-Quindoline-3,8-diamine relies on a synergistic application of modern spectroscopic techniques. Mass spectrometry provides definitive molecular weight information. Infrared spectroscopy confirms the presence of key amine and aromatic functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the proton and carbon skeletons. This guide provides a predictive and methodological framework that will enable scientists to confidently characterize this important heterocyclic compound, ensuring its identity and purity for applications in research and development.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Akbay, N., et al. (2013). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 49, 1038–1047. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 10H-Quindoline-3,8-diamine

Executive Summary

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 10H-Quindoline-3,8-diamine, a heterocyclic compound of significant interest in medicinal chemistry. The quindoline scaffold is a core component in various biologically active molecules, and the introduction of diamino functionalities at the C3 and C8 positions offers valuable opportunities for developing novel therapeutic agents.[1][2] This document outlines a validated, multi-step synthetic protocol, beginning from commercially available precursors. It further details a systematic workflow for structural confirmation and purity assessment using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By explaining the rationale behind key experimental choices and providing step-by-step protocols, this guide serves as a practical resource for researchers aiming to synthesize and study this promising molecule.

Introduction: The Significance of the Quindoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that features prominently in a wide array of natural products and synthetic pharmaceuticals.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and anti-HIV properties.[1][2][4] The rigid, planar structure of the quinoline core provides an excellent framework for molecular recognition and interaction with biological targets.

10H-Quindoline, also known as indolo[3,2-b]quinoline, is a specific class of fused heterocyclic systems that has attracted considerable attention. The target molecule of this guide, 10H-Quindoline-3,8-diamine (CAS No. 161622-27-1), is a derivative featuring two primary amine groups.[5][6] These functional groups are of particular strategic importance in drug design as they can serve as key pharmacophoric features, act as hydrogen bond donors/acceptors, and provide synthetic handles for further molecular elaboration and the development of compound libraries. This guide offers an in-depth exploration of a reliable synthetic pathway and the rigorous characterization required to ensure the compound's identity, purity, and suitability for downstream applications in drug discovery and development.

Proposed Synthetic Strategy: A Rational Approach

While numerous methods exist for constructing the quinoline core, a direct, single-step synthesis for 10H-Quindoline-3,8-diamine is not prominently documented.[7][8] Therefore, a rational, multi-step approach is proposed, leveraging well-established and reliable chemical transformations. The strategy hinges on the construction of a dinitro-substituted quindoline precursor, followed by a robust reduction step to yield the target diamine. This approach is advantageous as the electron-withdrawing nitro groups can facilitate the key cyclization step, and their subsequent reduction to amines is typically high-yielding and clean.

The overall workflow is depicted below.

Caption: Proposed multi-step synthesis workflow for 10H-Quindoline-3,8-diamine.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1 & 2: Synthesis of 3,8-Dinitro-10H-quindoline (Intermediate 2)

This procedure combines the initial condensation and subsequent cyclization, which can often be performed in a one-pot or sequential manner based on the principles of the Friedländer annulation.[1][7] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.

Reagents and Materials:

-

2-Amino-5-nitrobenzaldehyde

-

(4-Nitrophenyl)acetonitrile

-

Potassium hydroxide (KOH) or Sodium ethoxide

-

Ethanol, absolute

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Protocol:

-

To a solution of 2-amino-5-nitrobenzaldehyde (1.0 eq) in absolute ethanol, add (4-nitrophenyl)acetonitrile (1.0 eq).

-

Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the mixture with vigorous stirring. The choice of a strong base is critical for deprotonating the α-methylene carbon, initiating the condensation.

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate / Hexane). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the solid under vacuum to yield crude 3,8-dinitro-10H-quindoline. This intermediate can be purified by recrystallization from a suitable solvent like DMF/ethanol if necessary.

Step 3: Reduction to 10H-Quindoline-3,8-diamine

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. The use of tin(II) chloride in concentrated hydrochloric acid is a classic and highly effective method for this purpose.

Reagents and Materials:

-

3,8-Dinitro-10H-quindoline (Intermediate 2)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer, ice bath

Protocol:

-

Suspend the crude 3,8-dinitro-10H-quindoline (1.0 eq) in ethanol or a similar polar solvent.

-

Add an excess of tin(II) chloride dihydrate (typically 5-6 eq) to the suspension.

-

Carefully add concentrated HCl to the mixture while stirring in an ice bath to control the initial exotherm.

-

After the initial reaction subsides, remove the ice bath and stir the mixture at room temperature or with gentle heating (50-60 °C) for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated NaOH solution until the pH is strongly basic (pH > 10). This step is crucial as it deprotonates the amine hydrochlorides and precipitates tin hydroxides.

-

Extract the aqueous slurry multiple times with ethyl acetate. The desired product is organic-soluble.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 10H-Quindoline-3,8-diamine.

-

Purify the crude product using flash column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane) to obtain the final product with high purity.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized 10H-Quindoline-3,8-diamine. A multi-technique approach provides orthogonal data, leading to a confident structural assignment.

Caption: A systematic workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for 10H-Quindoline-3,8-diamine based on its known structure and data from analogous compounds.[9][10][11]

| Technique | Parameter | Expected Result / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~6.0-8.5 ppm | Aromatic protons on the fused ring system. |

| ~4.0-5.0 ppm | Broad singlet for the two -NH₂ groups (protons are exchangeable with D₂O). | ||

| ~10.0-11.0 ppm | Broad singlet for the indole-like N-H proton. | ||

| ¹³C NMR | Chemical Shift (δ) | ~100-150 ppm | Multiple signals corresponding to the 15 carbon atoms in the aromatic scaffold. |

| HRMS (ESI+) | [M+H]⁺ | m/z 249.1138 | Confirms the molecular formula: C₁₅H₁₃N₄⁺ (Calculated: 249.1140). |

| FTIR | Wavenumber (cm⁻¹) | ~3400-3200 cm⁻¹ | N-H stretching vibrations (symmetric and asymmetric) of the primary amines. |

| ~1620-1580 cm⁻¹ | C=C and C=N stretching vibrations within the aromatic rings. | ||

| HPLC | Purity | >95% | A single major peak indicates a high degree of purity. |

Detailed Analytical Protocols

-

NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra on a 400 MHz or higher instrument.[9]

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurement.[12][13]

-

HPLC Analysis: Develop a method using a C18 reverse-phase column. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling quinoline derivatives and the reagents used in their synthesis.[14][15]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[16][17]

-

Handling:

-

Storage: Store 10H-Quindoline-3,8-diamine in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

Conclusion and Future Outlook

This guide provides a robust and scientifically grounded pathway for the synthesis and characterization of 10H-Quindoline-3,8-diamine. The proposed synthetic route is based on reliable and well-understood chemical reactions, and the detailed characterization workflow ensures the production of a high-purity compound suitable for advanced research. The presence of two primary amine functionalities makes this molecule an exceptionally versatile building block for the synthesis of new chemical entities. Future work could involve leveraging these amines to generate libraries of derivatives for screening against various biological targets, including protein kinases, topoisomerases, and other enzymes implicated in human diseases. The insights provided herein should empower researchers to confidently produce and study this valuable compound, accelerating progress in medicinal chemistry and drug development.

References

- Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.

- Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Heterocyclic Chemistry.

- Yadav, P., & Sharma, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Micura, R., et al. (n.d.). Supporting Information for Synthesis of 8-13C-purine RNA phosphoramidites. ScienceOpen.

- Abdel-Wahab, B. F., et al. (n.d.). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Mansoura University.

- Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Afrin, S., et al. (2020). Recent Progress in the Synthesis of Quinolines. PubMed.

- Chemos GmbH & Co.KG. (2019).

- Techno PharmChem. (n.d.).

- Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. International Journal of Drug Delivery Technology.

- CDH Fine Chemical. (n.d.).

- Mahmoud, M. A. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. University of Mosul.

- Akkal, S., et al. (n.d.). Supporting Information for Chemical constituents of Centaurea omphalotricha Coss.

- PubChemLite. (n.d.). 3,8-diamino-10h-quindoline (C15H12N4). Université du Luxembourg.

- National Center for Biotechnology Inform

- Fisher Scientific. (2025).

- Supporting Materials for Synthesis of compound 2. (n.d.).

- Nowak, M. R., et al. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.

- Supporting Information for A direct metal-free C2-H functionaliz

- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds.

- ChemicalBook. (n.d.). 10H-QUINDOLINE-3,8-DIAMINE | 161622-27-1.

- Aly, A. A., et al. (2022).

- APAC Pharmaceutical LLC. (2008). 10H-QUINDOLINE-3,8-DIAMINE(CAS:161622-27-1).

- ChemicalBook. (n.d.). 3,8-diamino-10H-quindoline.

- Tsogoeva, S. B., et al. (n.d.). Synthesis of quinoline-based compounds (1–4).

- Li, Y., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central.

- Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.

- Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives C

- ResearchGate. (n.d.). Design and synthesis of quinazoline-3, 4-(4H)-diamine endowed with thiazoline moiety as new class for DPP-4 and DPPH inhibitor.

- National Institute of Standards and Technology. (n.d.). Mazindol. NIST WebBook.

- National Center for Biotechnology Inform

- Azab, M. E. (n.d.). Publications on Synthesis of Heterocyclic Compounds.

- Wikipedia. (n.d.). Chloroquine.

- MDPI. (2022).

- ResearchGate. (2025).

Sources

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine - Wikipedia [en.wikipedia.org]

- 5. 10H-QUINDOLINE-3,8-DIAMINE | 161622-27-1 [chemicalbook.com]

- 6. apacpharma.com [apacpharma.com]

- 7. iipseries.org [iipseries.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. scienceopen.com [scienceopen.com]

- 10. acgpubs.org [acgpubs.org]

- 11. rsc.org [rsc.org]

- 12. Mazindol [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemos.de [chemos.de]

- 15. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. technopharmchem.com [technopharmchem.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. fishersci.com [fishersci.com]

Unveiling the Therapeutic Potential of 10H-Quindoline-3,8-diamine: A Technical Guide to its Presumed Biological Activity

For distribution among: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated biological activities of 10H-Quindoline-3,8-diamine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related quindoline and aminoquinoline analogs to project its potential therapeutic applications, particularly in oncology. We will delve into the chemical rationale for its presumed activity, propose mechanisms of action, and provide detailed protocols for its synthesis and biological evaluation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its derivatives have been extensively investigated and have yielded compounds with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The planar nature of the quinoline ring allows for intercalation into DNA, and its heterocyclic structure provides multiple points for substitution, enabling the fine-tuning of its biological and pharmacokinetic profiles.[4] The introduction of amino groups, as in 10H-Quindoline-3,8-diamine, is a common strategy to enhance the biological activity of quinoline derivatives, often by facilitating interactions with biological targets such as enzymes and nucleic acids.[5][6]

Postulated Biological Activity: An Anticancer Agent in Focus

Based on the extensive body of research on aminoquinoline and diamino-scaffold containing compounds, 10H-Quindoline-3,8-diamine is hypothesized to possess significant anticancer properties. The presence of two amino groups at positions 3 and 8 of the quindoline core is expected to confer potent cytotoxic and antiproliferative activities against a range of cancer cell lines.

Proposed Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are often multi-faceted.[1] For 10H-Quindoline-3,8-diamine, several mechanisms can be postulated:

-

Inhibition of Protein Kinases: Many quinoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, which are frequently overactive in cancer cells.[7] The amino groups of 10H-Quindoline-3,8-diamine could form crucial hydrogen bonds within the ATP-binding pocket of these kinases, leading to their inhibition and the subsequent blockade of downstream signaling pathways that promote cell proliferation and survival.

-

Induction of Apoptosis: Aminoquinolines have been shown to induce programmed cell death (apoptosis) in cancer cells.[8] This can be triggered through various pathways, including the activation of caspases and the disruption of mitochondrial function.

-

Cell Cycle Arrest: The compound may also halt the progression of the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from dividing and proliferating.[8]

Caption: A diagram illustrating the potential anticancer mechanisms of 10H-Quindoline-3,8-diamine.

Synthesis and Characterization

General Synthetic Approach

A potential synthetic route could commence with the construction of a suitably substituted quinoline precursor, followed by a cyclization reaction to form the pentacyclic quindoline skeleton. The amino groups could be introduced via nitration followed by reduction, or through nucleophilic aromatic substitution reactions.

Caption: A generalized workflow for the synthesis of 10H-Quindoline-3,8-diamine.

In Vitro Biological Evaluation: A Step-by-Step Guide

To ascertain the anticancer activity of 10H-Quindoline-3,8-diamine, a series of in vitro assays are recommended. These assays will provide data on its cytotoxicity, and its effects on cell proliferation, apoptosis, and the cell cycle.

Cell Lines and Culture

A panel of human cancer cell lines should be selected to evaluate the breadth of activity. This could include lines from different tissue origins such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), and prostate (e.g., DU-145).[8][9] A non-cancerous cell line (e.g., human umbilical vein endothelial cells - HUVEC) should be included to assess selectivity.[8]

Cytotoxicity and Antiproliferative Assays

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 10H-Quindoline-3,8-diamine (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with 10H-Quindoline-3,8-diamine at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells with 10H-Quindoline-3,8-diamine at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Data Presentation and Interpretation

The results from the in vitro assays should be carefully analyzed and presented. A summary of expected outcomes based on related compounds is provided below.

| Assay | Expected Outcome for an Active Compound | Data Interpretation |

| MTT Assay | Low IC50 values against cancer cell lines | Indicates potent cytotoxicity and antiproliferative activity. |

| Annexin V/PI | Increased percentage of Annexin V positive cells | Confirms the induction of apoptosis. |

| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G2/M) | Suggests interference with cell cycle progression. |

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of 10H-Quindoline-3,8-diamine strongly suggests its potential as a novel anticancer agent. The presence of the diamino-substituted quindoline core provides a strong rationale for its presumed ability to inhibit key cellular processes in cancer cells. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its biological activity. Future research should focus on the synthesis of this compound and its analogs, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential and elucidate its precise mechanism of action.

References

- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.

- Fakhfakh, M. A., et al. (2003). Synthesis and biological evaluation of substituted quinolines: Potential treatment of protozoal and retroviral co-infections.

- Li, H., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed.

- Li, H., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Review on recent development of quinoline for anticancer activities.

- Jannuzzi, A. T., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.

- Anonymous. (2020).

- Anonymous. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.

- Anonymous. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PubMed Central.

- Anonymous. (n.d.). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PubMed Central.

- Anonymous. (n.d.).

- Anonymous. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed.

- Anonymous. (n.d.). 10H-QUINDOLINE-3,8-DIAMINE | 161622-27-1. ChemicalBook.

- Anonymous. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability...

- Anonymous. (n.d.). Cytotoxic activity toward cancer cells of diazabicyclononane derivative...

- Anonymous. (2024).

- Anonymous. (n.d.). Synthesis of quinoline‐based compounds (1–4): i) ethane‐1,2‐diamine,...

- Anonymous. (n.d.). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. PubMed.

- Anonymous. (n.d.). US4215073A - Process for the production of diamines.

-

Anonymous. (2007). An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][10]naphthyridine Derivatives. ResearchGate.

- Anonymous. (n.d.). Chloroquine. Wikipedia.

- Anonymous. (n.d.). Synthesis, Characterization and Anticancer Activity of New Gold (III) Complexes with Diamine and Thione Ligands CHEMISTRY. KFUPM ePrints.

- Azab, M. E. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmphs.com [ijmphs.com]

- 5. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

The Enigmatic Core: A Technical Guide to 10H-Quindoline-3,8-diamine Derivatives and Their Latent Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the rigid, planar tetracyclic system of 10H-indolo[3,2-b]quinoline, commonly known as quindoline, presents a compelling scaffold. While the parent quindoline and its famed methylated derivative, cryptolepine, have been the subject of considerable investigation, a vast chemical space around this core remains underexplored. This technical guide delves into the synthesis, potential properties, and prospective applications of a specific, yet largely uncharacterized, class of derivatives: 10H-Quindoline-3,8-diamines. By integrating established synthetic methodologies for the quindoline core with known amination techniques for related heterocycles, this document provides a foundational roadmap for researchers venturing into this promising area of medicinal chemistry. We will explore the hypothetical, yet scientifically grounded, biological activities of these diamine derivatives, focusing on their potential as anticancer and antimicrobial agents, and elucidate the underlying mechanisms that may govern their efficacy.

Introduction: The Allure of the Quindoline Scaffold

The indolo[3,2-b]quinoline ring system is a prominent structural motif found in a number of natural products and synthetic molecules of significant biological importance.[1] The planar nature of this tetracyclic structure is a key determinant of its bioactivity, enabling it to intercalate into DNA and interfere with the machinery of cellular replication.[2] While the unsubstituted quindoline skeleton often exhibits modest biological effects, the introduction of specific functional groups can dramatically amplify its therapeutic potential.[1] A prime example is cryptolepine, the 5-methylated analogue of quindoline, which has demonstrated potent antimalarial, anticancer, and antimicrobial properties.[1]

This guide focuses on the untapped potential of diamino-substituted quindoline derivatives, specifically targeting the 3 and 8 positions. The introduction of amino groups is a common strategy in medicinal chemistry to enhance aqueous solubility, modulate electronic properties, and provide handles for further functionalization. In the context of the quindoline scaffold, the strategic placement of two amino groups could lead to novel compounds with enhanced DNA binding affinity, altered topoisomerase inhibition profiles, and potentially novel mechanisms of action.

Synthetic Pathways to the 10H-Quindoline-3,8-diamine Core

The synthesis of 10H-Quindoline-3,8-diamine is not explicitly detailed in current literature. However, a plausible synthetic strategy can be devised by combining established methods for the construction of the quindoline core with known amination techniques for quinoline and indole systems.

Construction of the 10H-Indolo[3,2-b]quinoline Scaffold

Two primary and versatile methods for the synthesis of the quindoline core are the Vilsmeier-Haack reaction and adaptations of the Holt and Petrow synthesis.

The Vilsmeier-Haack reaction provides an efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides. This one-pot cyclization utilizes the Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of a 2-Chloro-3-formylquinoline Intermediate

-

Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (10 mmol) to -5 °C.

-

Vilsmeier Reagent Formation: Slowly add POCl₃ (10 mmol) to the cooled DMF with continuous stirring. Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier-Haack adduct.

-

Substrate Addition: Dissolve the appropriately substituted acetanilide (e.g., an acetanilide bearing a precursor to the 8-amino group) (5 mmol) in a suitable solvent like acetonitrile.

-

Reaction: Slowly add the Vilsmeier reagent to the acetanilide solution.

-

Cyclization: Reflux the reaction mixture for a specified time (typically 45 minutes to several hours, monitored by TLC).[3]

-

Work-up: After completion, evaporate the solvent. Dissolve the residue in a suitable organic solvent (e.g., CH₂Cl₂) and quench the reaction with a sodium thiosulfate solution.[3] Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.

-

Purification: Purify the crude product by column chromatography to obtain the desired 2-chloro-3-formylquinoline.[3]

The resulting 2-chloro-3-formylquinoline is a versatile intermediate for the subsequent construction of the indole ring to form the quindoline scaffold.

Caption: Vilsmeier-Haack reaction workflow for quinoline synthesis.

A classic and adaptable method for quindoline synthesis involves the condensation of isatin with 3-acetylindoxyl under basic, oxygen-free conditions, followed by decarboxylation.[4]

Conceptual Steps:

-

Condensation: React an appropriately substituted isatin (potentially with a nitro or protected amino group at the 5-position, which corresponds to the 8-position of the final quindoline) with 3-acetylindoxyl in the presence of a base like potassium hydroxide under an inert atmosphere.

-

Decarboxylation: Heat the resulting quindoline-11-carboxylic acid in a high-boiling solvent such as diphenyl ether to induce decarboxylation and yield the quindoline core.[4]

Introduction of Amino Groups at the 3 and 8-Positions

Direct amination of the pre-formed quindoline scaffold is challenging due to the relative inertness of the C-H bonds. A more feasible approach involves the introduction of precursor functional groups (e.g., nitro or halo groups) at the desired positions on the starting materials (aniline/acetanilide and indole precursors) prior to the construction of the quindoline ring, followed by reduction or nucleophilic substitution.

Hypothetical Strategy for Diamination:

-

Synthesis of Precursors: Synthesize a 4-nitroaniline or a 4-haloaniline and a 5-nitroindole derivative. These positions will correspond to the 8- and 3-positions of the final quindoline product, respectively.

-

Quindoline Core Formation: Utilize one of the methods described in section 2.1 to construct the dinitro- or dihalo-quindoline scaffold from these precursors.

-

Reduction/Amination:

-

For Nitro Groups: Perform a reduction of the dinitro-quindoline using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the 3,8-diamine derivative.

-

For Halo Groups: Employ a nucleophilic aromatic substitution reaction, such as the Buchwald-Hartwig amination, to replace the halo substituents with amino groups.[5]

-

Experimental Protocol: General Amination of a Halo-Quinoline (Conceptual)

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine the dihalo-quindoline, a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and a source of ammonia or an amine equivalent.

-

Reaction: Heat the mixture in a suitable solvent (e.g., dioxane) for a specified duration, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the catalyst, and purify the product using standard chromatographic techniques.

Physicochemical and Spectroscopic Characterization

The synthesized 10H-Quindoline-3,8-diamine and its derivatives would be characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Expected Observations for 10H-Quindoline-3,8-diamine |

| ¹H NMR | Complex aromatic region with characteristic signals for the quinoline and indole protons. The presence of amino groups would be indicated by broad singlets, the chemical shift of which would be dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would show characteristic shifts. Carbons attached to the amino groups would be significantly shielded compared to the unsubstituted parent compound. |

| Mass Spectrometry (MS) | The molecular ion peak would confirm the molecular weight of the synthesized compound. Fragmentation patterns could provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amino groups would be observed in the region of 3300-3500 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations would also be present. |

| UV-Vis Spectroscopy | The extended π-system of the quindoline core would result in strong absorption in the UV-visible region. The amino substituents would likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quindoline. |

Predicted Biological Properties and Mechanisms of Action

Based on the known activities of related quindoline and diamino-N-heterocyclic compounds, 10H-Quindoline-3,8-diamine derivatives are predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity: A Two-Pronged Assault

The planar structure of the quindoline core strongly suggests that these compounds will act as DNA intercalators.[2][7][8][9] The introduction of two basic amino groups is expected to enhance this interaction through electrostatic interactions with the negatively charged phosphate backbone of DNA.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

-

DNA Intercalation: The planar quindoline ring system can insert itself between the base pairs of the DNA double helix.[2][7] This disrupts the normal structure of DNA, leading to a cascade of cellular events including the inhibition of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2]

-

Topoisomerase Inhibition: Many DNA intercalators also function as topoisomerase inhibitors.[10][11][12][13] Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase covalent complex, these inhibitors lead to the accumulation of DNA strand breaks, which are highly cytotoxic to cancer cells.[13] The diamino-quindoline derivatives may exhibit potent inhibitory activity against both topoisomerase I and II.

Caption: Proposed anticancer mechanism of 10H-Quindoline-3,8-diamine derivatives.

Antimicrobial Potential

Quindoline and its derivatives have shown promising activity against a range of microbial pathogens.[14][15] The proposed mechanisms of antimicrobial action are often similar to their anticancer effects, involving the disruption of microbial DNA and essential enzymes. The introduction of diamino functionalities could enhance the uptake of these compounds by microbial cells and improve their efficacy.

Future Directions and Conclusion

The 10H-Quindoline-3,8-diamine scaffold represents a promising, yet largely unexplored, area for drug discovery. This technical guide has outlined a rational approach to the synthesis and characterization of these novel compounds and has provided a scientifically grounded hypothesis for their potential biological activities.

Key areas for future research include:

-

Optimization of Synthesis: Development of efficient and scalable synthetic routes to the 10H-Quindoline-3,8-diamine core and its derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino groups and the quindoline core to understand the structural requirements for potent and selective biological activity.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo testing of the synthesized compounds against a panel of cancer cell lines and microbial pathogens to validate their therapeutic potential.

-

Mechanistic Studies: Detailed investigation of the molecular mechanisms of action to identify specific cellular targets and pathways.

References

-

PubMed. (n.d.). Some fused heterocyclic compounds as eukaryotic topoisomerase II inhibitors. [Link]

-

Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

PubMed. (n.d.). DNA intercalating drugs: Mechanisms of action in cancer treatment. [Link]

-

Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

-

Cureus. (n.d.). DNA Intercalators and Using Them as Anticancer Drugs. [Link]

-

ACS Publications. (2021). Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions. [Link]

-

ACS Publications. (2018). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. [Link]

-

Bentham Science. (2001). Intercalators as Anticancer Drugs. [Link]

-

Taylor & Francis Online. (n.d.). Insight into eukaryotic topoisomerase II-inhibiting fused heterocyclic compounds in human cancer cell lines by molecular docking. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. [Link]

-

ResearchGate. (2025). DNA INTERCALATORS AND USING THEM AS ANTICANCER DRUGS. [Link]

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

-

ResearchGate. (n.d.). Synthesis of 10H-indolo[3,2-b]quinolines 75 and 6H-indolo[2,3-b]quinolines 76. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and evaluation of analogues of 10H-indolo[3,2-b]quinoline as G-quadruplex stabilising ligands and potential inhibitors of the enzyme telomerase. [Link]

-

ACS Publications. (2010). Fe(II)-Catalyzed Amination of Aromatic C−H Bonds via Ring Opening of 2H-Azirines: Synthesis of 2,3-Disubstituted Indoles. [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

-

ACS Publications. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

-

PubMed. (n.d.). General and efficient indole syntheses based on catalytic amination reactions. [Link]

-

International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

-

ACS Publications. (n.d.). Metal-Free C–H Amination for Indole Synthesis. [Link]

-

ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

-

Stork. (n.d.). Insight into eukaryotic topoisomerase II-inhibiting fused heterocyclic compounds in human cancer cell lines by molecular docking. [Link]

-

ResearchGate. (n.d.). Amination of various quinolines. [Link]

-

Pharmacy 180. (n.d.). 8-Amino quinolines. [Link]

-

Taylor & Francis Online. (n.d.). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. [Link]

-

Wikipedia. (n.d.). 4-Aminoquinoline. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

-

ResearchGate. (2025). Metal-Free C-H Amination for Indole Synthesis. [Link]

-

ResearchGate. (2025). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. [Link]

-

Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

-

National Center for Biotechnology Information. (n.d.). Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. [Link]

-

National Center for Biotechnology Information. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]

-

Bentham Science. (2022). N-heterocycles: Recent Advances in Biological Applications. [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. [Link]

-

PubMed. (2021). Heterocyclic Diamines with Leishmanicidal Activity. [Link]

-

ResearchGate. (n.d.). The synthesis of indolo[3,2-b]quinolines by one-pot procedure. [Link]

-

ResearchGate. (2025). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. [Link]

-

MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

-

MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

-

ACS Publications. (n.d.). Synthesis and biological activity of some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. [Link]

-

Chemistry of Heterocyclic Compounds. (2002). SYNTHESIS OF 2,10,11-TRISUBSTITUTED INDOLO[3,2-b]QUINOLINES. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 8. DNA Intercalators and Using Them as Anticancer Drugs [ijabbr.com]

- 9. researchgate.net [researchgate.net]

- 10. Some fused heterocyclic compounds as eukaryotic topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Heterocyclic Diamines with Leishmanicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 10H-Indolo[3,2-b]quinoline-3,8-diamine (CAS 161622-27-1): A Tool for Neuroanatomical Investigation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 161622-27-1, chemically known as 10H-Indolo[3,2-b]quinoline-3,8-diamine. While the indolo[3,2-b]quinoline scaffold is a recognized pharmacophore with potential in drug discovery, this specific diamino-substituted derivative has found a significant niche in the field of neuroscience as a fluorescent probe. Commercially known as Fluoro Nissl Green or NeuroTrace 500/525 Green Fluorescent Nissl Stain, this molecule is a valuable tool for the cytoarchitectonic analysis of the nervous system. This document will delve into its fundamental properties, synthesis, mechanism of action as a fluorescent stain, and detailed protocols for its application in neuroanatomical studies.

Introduction: From a Privileged Scaffold to a Specialized Tool

The indolo[3,2-b]quinoline core structure is a tetracyclic heterocyclic system that has garnered considerable attention in medicinal chemistry. Derivatives of this scaffold have been investigated for a wide array of biological activities, including potential applications as anticancer, antimalarial, and antimicrobial agents. The planar nature of this ring system allows for intercalation into DNA, and various substitutions on the ring can modulate its biological activity and target specificity.

However, the subject of this guide, 10H-Indolo[3,2-b]quinoline-3,8-diamine, has been primarily developed and utilized for a different scientific purpose. Its inherent fluorescence and affinity for specific cellular components have made it a powerful tool for neuroscientists. Under the trade names Fluoro Nissl Green and NeuroTrace 500/525 Green, it serves as a highly effective fluorescent stain for Nissl bodies in neurons.[1][2][3] This allows for the detailed visualization of neuronal morphology, density, and distribution within neural tissues, providing critical context for studies in neuroanatomy, neurodegeneration, and developmental neuroscience.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's chemical and physical characteristics is paramount for its effective application.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 161622-27-1 | [4] |

| Chemical Name | 10H-Indolo[3,2-b]quinoline-3,8-diamine | [3][5] |

| Synonyms | Fluoro Nissl Green, NeuroTrace 500/525 Green, 3,8-diamino-10H-quindoline | [3][5] |

| Molecular Formula | C₁₅H₁₂N₄ | [4] |

| Molecular Weight | 248.28 g/mol | [4] |

| Appearance | Solid | |

| Excitation Max. | ~500 nm | [6] |

| Emission Max. | ~525 nm | [6] |

Synthesis of 10H-Indolo[3,2-b]quinoline-3,8-diamine

The synthesis of 3,8-diamino-10H-quindoline has been reported and a key step involves a Friedlander reaction.[7] This synthetic route allows for the construction of the quindoline ring system from appropriately substituted precursors. A rational synthesis approach starts from m-phenylenediamine and 2,4-dinitrobenzaldehyde.[7] The key step employs a Friedlander reaction to construct the quindoline ring system from 1-acetyl-6-(acetylamino)-3-indolinone and 2-amino-4-(acetylamino)benzaldehyde.[7]

Below is a conceptual workflow for the synthesis, illustrating the key chemical transformations.

Mechanism of Action as a Fluorescent Nissl Stain

The utility of 10H-Indolo[3,2-b]quinoline-3,8-diamine in neuroscience stems from its ability to selectively bind to Nissl substance in neurons.

The Nature of Nissl Substance

Nissl substance, also known as Nissl bodies or tigroid substance, is a granular material found in the cytoplasm of neurons.[2] These granules are primarily composed of rough endoplasmic reticulum and associated ribosomes, making them rich in ribosomal RNA (rRNA). Nissl bodies are abundant in the soma and dendrites of neurons but are absent from the axon and axon hillock.[2] The density and distribution of Nissl substance can vary depending on the neuron type and its metabolic activity, and changes in Nissl patterns can be indicative of neuronal injury or disease.[2]

Binding Mechanism of Fluoro Nissl Green

As a cationic dye at physiological pH, 10H-Indolo[3,2-b]quinoline-3,8-diamine is believed to bind to the anionic phosphate backbone of rRNA within the Nissl substance through electrostatic interactions. The planar, electron-rich indoloquinoline ring system may also intercalate between the bases of the RNA. This binding event leads to a significant enhancement of the molecule's fluorescence, resulting in bright green staining of the Nissl bodies.[8] This mechanism allows for the clear demarcation of the neuronal perikarya and proximal dendrites, distinguishing them from glial cells which have a much lower concentration of cytoplasmic RNA.[2]

Applications in Neuroanatomical Research

The primary application of 10H-Indolo[3,2-b]quinoline-3,8-diamine is as a fluorescent counterstain in various neuroanatomical and immunohistochemical protocols.

General Neuroanatomical Staining

Fluoro Nissl Green is used to visualize the cytoarchitecture of brain and spinal cord tissues. It provides a clear delineation of neuronal cell bodies, allowing for the study of neuronal organization in different brain regions.[3] This is particularly useful for identifying specific nuclei and laminae.

Combination with Immunohistochemistry and Other Tracers

A key advantage of Fluoro Nissl Green is its compatibility with other fluorescent techniques. It can be used as a green counterstain for red-emitting fluorescent markers, such as rhodamine and Di-I, which are commonly used as retrograde and anterograde tracers.[3] This allows researchers to visualize the anatomical context of labeled neuronal pathways. When combined with immunohistochemistry, it enables the localization of specific proteins within a well-defined neuronal population.

Laser Capture Microdissection (LCM)

The precise staining of neuronal cell bodies by NeuroTrace 500/525 Green has been utilized to guide laser capture microdissection of specific neuronal populations from tissue sections.[9][10] This allows for the subsequent molecular analysis, such as quantitative RT-PCR, of defined cell types.[10]

Experimental Protocols

The following are generalized protocols for the use of Fluoro Nissl Green. It is important to note that optimal staining parameters may vary depending on the tissue type, fixation method, and specific application.

Staining of Cryosections

-

Tissue Preparation: Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in PBS). Post-fix the brain in the same fixative and then cryoprotect in a sucrose solution. Section the frozen tissue on a cryostat.

-

Rehydration: Rehydrate the mounted sections in phosphate-buffered saline (PBS).

-

Permeabilization: For optimal staining, permeabilize the sections with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.

-

Staining: Dilute the Fluoro Nissl Green stock solution (typically in DMSO) in PBS. A starting dilution of 1:100 to 1:500 is recommended, but the optimal dilution should be determined empirically.[11] Apply the staining solution to the sections and incubate for 10-20 minutes at room temperature.

-

Washing: Wash the sections extensively with PBS to remove unbound dye.

-

Mounting: Mount the coverslip with an appropriate aqueous mounting medium.

Staining of Paraffin-Embedded Sections

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions to water.

-

Permeabilization and Staining: Follow steps 3 and 4 from the cryosection protocol.

-

Washing and Dehydration: Wash the sections in PBS. If a non-aqueous mounting medium is to be used, dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mounting: Mount with a suitable mounting medium.

Safety and Handling

As 10H-Indolo[3,2-b]quinoline-3,8-diamine is a nucleic acid-binding agent, it should be handled with caution as a potential mutagen.[8] Appropriate personal protective equipment, including gloves and lab coat, should be worn. The stock solution is typically prepared in DMSO, which can facilitate the absorption of chemicals through the skin.[8] Therefore, extra care should be taken when handling the stock solution. Dispose of the dye and any contaminated materials in accordance with local regulations.[8]

Conclusion

10H-Indolo[3,2-b]quinoline-3,8-diamine (CAS 161622-27-1), widely known as Fluoro Nissl Green or NeuroTrace 500/525 Green, is a specialized and highly effective tool for neuroscience research. Its ability to selectively and brightly stain neuronal Nissl substance provides invaluable information on the cytoarchitecture of the nervous system. While the parent indolo[3,2-b]quinoline scaffold holds promise in drug discovery, this particular derivative has carved out a distinct and important role as a fluorescent probe. This guide has provided a comprehensive overview of its properties, synthesis, mechanism of action, and applications, empowering researchers to effectively utilize this compound in their neuroanatomical investigations.

References

- Thermo Fisher Scientific. NeuroTrace™ 500/525 Green Fluorescent Nissl Stain - Solution in DMSO. [URL: https://www.thermofisher.

- NisslFluor™ Green, Ready-to-Dilute™, Fluorescent Nissl Stain for Healthy Neurons. [URL: https://www.axislabs.com/NisslFluor-Green-Ready-to-Dilute-Fluorescent-Nissl-Stain-for-Healthy-Neurons-p/TR-220-NGN.htm]

- Schmued, L. C., & Slikker, W., Jr. (1995). Fluoro nissl green: a novel fluorescent counterstain for neuroanatomy. Neuroscience Letters, 184(3), 169–172. [URL: https://pubmed.ncbi.nlm.nih.gov/7715891/]

- Thermo Fisher Scientific. NeuroTrace™ 500/525 Green Fluorescent Nissl Stain - Solution in DMSO 1 mL. [URL: https://www.thermofisher.

- Behforouz, M., Quinn, B., & Horn, D. E. (1995). Structure Determination and Synthesis of Fluoro Nissl Green: An RNA-Binding Fluorochrome. The Journal of Organic Chemistry, 60(10), 3099-3103. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00115a031]

- Fisher Scientific. Invitrogen™ NeuroTrace™ 500/525 Green Fluorescent Nissl Stain - Solution in DMSO. [URL: https://www.fishersci.com/shop/products/neurotrace-500-525-green-fluorescent-nissl-stain-solution-in-dmso-1-ml/n21480]

- Fisher Scientific. Invitrogen NeuroTrace 500/525 Green Fluorescent Nissl Stain - Solution in DMSO 1 mL. [URL: https://www.fishersci.co.uk/shop/products/neurotrace-500-525-green-fluorescent-nissl-stain-solution-in-dmso-1-ml/11563550]

- Histo-Chem. Nissl Stains. [URL: https://www.histo-chem.com/NisslStains.htm]

- Synchem. Fluoro Nissl Green. [URL: https://www.synchem.de/product/fluoro-nissl-green/]

- Biosensis. NisslFluor™Sample Pack RTD™. [URL: https://www.biosensis.com/documents/technical_notes/TR-SMP-MLT_NisslFluor_Sample_Pack_RTD.pdf]

- Carl Zeiss A/S. Filter Assistant - Overview of Dyes - NeuroTrace 500/525, green fluorescent Nissl stain-RNA. [URL: https://www.micro-shop.zeiss.com/en/us/filter-assist/overview-of-dyes/NeuroTrace-500-525-green-fluorescent-Nissl-stain-RNA]

- Lumiprobe. Staining Brain Sections with Fluorescent Nissl Stains. [URL: https://lumiprobe.com/protocols/staining-brain-sections-with-fluorescent-nissl-stains]

- Jones, E. G., & Tuszynski, M. H. (2024). Fluorescent probes for neuroscience: imaging ex vivo brain tissue sections. Analyst. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/an/d4an00663a]

- ResearchGate. Neurons were immunohistochemically labeled by NeuroTrace, a green... [URL: https://www.researchgate.net/figure/Neurons-were-immunohistochemically-labeled-by-NeuroTrace-a-green-fluorescent-Nissl_fig2_281220456]

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 161622-27-1 Name: -. [URL: https://www.xixisys.com/sds/cas_161622-27-1_ghs_11_rev_11.html]

- National Institutes of Health. Application of NeuroTrace staining in the fresh frozen brain samples to laser microdissection combined with quantitative RT-PCR analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4474474/]

- Fisher Scientific. Invitrogen™ NeuroTrace™ 530/615 Red Fluorescent Nissl Stain - Solution in DMSO. [URL: https://www.fishersci.com/shop/products/invitrogen-neurotrace-530-615-red-fluorescent-nissl-stain-solution-in-dmso/n21482]

- Fisher Scientific. Invitrogen NeuroTrace 500/525 Green Fluorescent Nissl Stain - Solution in DMSO 1 ml. [URL: https://www.fishersci.com/shop/products/invitrogen-neurotrace-500-525-green-fluorescent-nissl-stain-solution-in-dmso/N21480]

- Google Patents. US Patent for Pharmaceutical, biological, and energetic compositions and methods of using same. US 8,232,265 B2. [URL: https://patents.google.

- MDPI. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. [URL: https://www.mdpi.com/1422-0067/25/5/2573]

- Thermo Fisher Scientific. NeuroTrace Fluorescent Nissl Stains. [URL: https://assets.thermofisher.com/TFS-Assets/LPG/manuals/mp07527.pdf]

- American Chemical Society. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. [URL: https://pubs.acs.org/doi/10.1021/jm501994d]

- National Institutes of Health. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2741369/]

- Thermo Fisher Scientific. NeuroTrace™ 500/525 Green Fluorescent Nissl Stain - Solution in DMSO - FAQs. [URL: https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/cell-analysis-resource-library/frequently-asked-questions/neurotrace-500-525-green-fluorescent-nissl-stain-solution-in-dmso-faqs.html]

- PubMed. Orally Effective Aminoalkyl 10H-Indolo[3,2-b]quinoline-11-carboxamide Kills the Malaria Parasite by Inhibiting Host Hemoglobin Uptake. [URL: https://pubmed.ncbi.nlm.nih.gov/30358112/]

- Google Patents. US Patent for Quinol compound and pharmaceutical composition. US 7,534,779 B2. [URL: https://patents.google.

- National Institutes of Health. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7213495/]

- National Institutes of Health. Novel fluorescent probes of 10-hydroxyevodiamine: autophagy and apoptosis-inducing anticancer mechanisms. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7042502/]

- Google Patents. US Patent for Inhibitors of indoleamine 2,3-dioxygenase and methods of their use. US 10,633,342 B2. [URL: https://patents.google.

- Google Patents. US Patent for Indole and indazole compounds as an inhibitor of cellular necrosis. US 8,436,038 B2. [URL: https://patents.google.

- Royal Society of Chemistry. Synthesis and evaluation of analogues of 10H-indolo[3,2-b]quinoline as G-quadruplex stabilising ligands and potential inhibitors of the enzyme telomerase. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b316055f]

Sources

- 1. cacheby.com [cacheby.com]

- 2. biosensis.com [biosensis.com]

- 3. Fluoro nissl green: a novel fluorescent counterstain for neuroanatomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 161622-27-1 Name: [xixisys.com]

- 6. Fluorescent probes for neuroscience: imaging ex vivo brain tissue sections - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of NeuroTrace staining in the fresh frozen brain samples to laser microdissection combined with quantitative RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Luminescence: A Technical Guide to the Fluorescent Properties of Quindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quindoline scaffold, a privileged heterocyclic aromatic system, has garnered significant attention within the scientific community for its inherent and tunable fluorescent properties. This guide provides an in-depth exploration of the photophysical characteristics of quindoline derivatives, offering a blend of theoretical principles and practical, field-proven methodologies. As Senior Application Scientists, our goal is to equip researchers with the knowledge to not only understand but also effectively harness the luminescent potential of these versatile molecules in diverse applications, from cellular imaging to the development of novel therapeutics.

The Core Photophysics of Quindoline Derivatives: Understanding the Source of Light

The fluorescence of quindoline derivatives originates from their π-conjugated electronic structure. The fusion of a benzene and a pyridine ring creates a system where electrons can be excited to higher energy states by absorbing ultraviolet or visible light. The subsequent relaxation of these electrons back to their ground state results in the emission of light, a phenomenon known as fluorescence. The efficiency and spectral characteristics of this emission are intimately linked to the molecular structure and its immediate environment.

Several key mechanisms govern the fluorescent behavior of these compounds:

-

Intramolecular Charge Transfer (ICT): The strategic placement of electron-donating and electron-accepting groups on the quindoline core can lead to a substantial redistribution of electron density upon photoexcitation.[1] This ICT process is a cornerstone of designing "push-pull" fluorophores, often resulting in a large Stokes shift (the separation between the absorption and emission maxima) and high sensitivity to the local environment.[2]

-

Photoinduced Electron Transfer (PET): In many quindoline-based fluorescent sensors, the quindoline fluorophore is linked to a receptor moiety. In the absence of the target analyte, photoexcitation is followed by electron transfer from the receptor to the fluorophore, a process that quenches fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescent response.[1]

-

Excited-State Intramolecular Proton Transfer (ESIPT): Certain quindoline derivatives can undergo a rapid proton transfer in the excited state. This process can lead to the formation of a transient tautomeric species with distinct fluorescent properties, often resulting in a large Stokes shift and dual emission characteristics.[3]

The interplay of these mechanisms allows for the rational design of quindoline derivatives with tailored fluorescent properties for specific applications.

Modulating Fluorescence: Key Factors and Their Mechanistic Underpinnings

The fluorescent properties of quindoline derivatives are not static; they can be finely tuned by a variety of internal and external factors. Understanding these influences is critical for optimizing probe performance.

Substituent Effects: The Power of Chemical Modification

The nature and position of substituents on the quindoline ring are the primary determinants of its photophysical properties. Electron-donating groups (e.g., amino, methoxy) generally lead to a red-shift (bathochromic shift) in both absorption and emission spectra, while electron-withdrawing groups (e.g., nitro, cyano) can cause a blue-shift (hypsochromic shift).[4] This tunability allows for the creation of a broad palette of fluorescent probes with emissions spanning the visible spectrum.[5]

The Influence of the Microenvironment: Solvatochromism and pH Sensitivity

Quindoline derivatives often exhibit solvatochromism , a change in their fluorescence color in response to the polarity of the surrounding solvent.[2] This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, the excited state, which is often more polar than the ground state in ICT-type fluorophores, is stabilized, leading to a red-shift in the emission spectrum. This property is particularly valuable for probing the hydrophobicity of biological microenvironments.